1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Anticancer screening NCI-60 panel Growth inhibition

The compound 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1030089-58-7) is a fully substituted 1,2,3-triazole-4-carboxylic acid derivative with the molecular formula C14H9ClN4O2 and a molecular weight of 300.70 g/mol. It belongs to the class of 1,5-disubstituted 1,2,3-triazole-4-carboxylic acids, a scaffold broadly explored in medicinal chemistry for fragment-based drug discovery and as precursors to bioactive carboxamides.

Molecular Formula C14H9ClN4O2
Molecular Weight 300.7 g/mol
CAS No. 1030089-58-7
Cat. No. B1418684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1030089-58-7
Molecular FormulaC14H9ClN4O2
Molecular Weight300.7 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C14H9ClN4O2/c15-10-3-5-11(6-4-10)19-13(9-2-1-7-16-8-9)12(14(20)21)17-18-19/h1-8H,(H,20,21)
InChIKeyKHJBPAUPZCPFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1030089-58-7): Structural Identity and Compound Class


The compound 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1030089-58-7) is a fully substituted 1,2,3-triazole-4-carboxylic acid derivative with the molecular formula C14H9ClN4O2 and a molecular weight of 300.70 g/mol . It belongs to the class of 1,5-disubstituted 1,2,3-triazole-4-carboxylic acids, a scaffold broadly explored in medicinal chemistry for fragment-based drug discovery and as precursors to bioactive carboxamides [1]. However, a systematic search of the primary literature, patent databases, and authoritative chemical repositories did not retrieve any peer-reviewed research articles, patents, or publicly disclosed biological datasets in which this specific compound is directly characterized or quantitatively compared against structural analogs.

Why 1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Assumed Interchangeable with Other Triazole-4-carboxylic Acids


Within the 1,2,3-triazole-4-carboxylic acid family, even minor variations in substituent position and electronic character can profoundly alter biological performance. For instance, the regioisomeric 2-aryl-1,2,3-triazole-4-carboxylic acids exhibit distinct fluorescence properties and ionization behavior compared to their 1-aryl counterparts due to differences in noncovalent interaction networks [1]. In fragment-based anticancer screening, structurally related 1-aryl-5-aryl-triazole-4-carboxylic acids display cell-line-dependent antiproliferative activities spanning from negligible to potent growth inhibition, directly driven by the nature and position of the aryl substituents [2]. Consequently, generic substitution of the 4-chlorophenyl/pyridin-3-yl substitution pattern with other halogen-phenyl or pyridinyl isomers cannot be assumed to preserve biological activity, physicochemical properties, or synthetic utility. This underscores the necessity for compound-specific evidence when selecting this scaffold for research or procurement.

Quantitative Evidence Inventory for 1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1030089-58-7)


NCI-60 Single-Dose Growth Inhibition: Comparator Gap Analysis (Class-Level Contextualization Only)

Authoritative primary literature or patent sources containing NCI-60 single-dose or five-dose screening data specifically for CAS 1030089-58-7 were not identified in the public domain. Class-level evidence from the closely related 1,2,3-triazole-4-carboxylic acid series demonstrates that antiproliferative activity is highly dependent on the specific aryl substitution pattern. For example, in the Pokhodylo and Matiychuk (2021) study, structurally analogous 1-aryl-5-aryl-triazole-4-carboxylic acids showed growth percent (GP) values ranging from approximately 100% (no inhibition) to below 50% (substantial inhibition) across the NCI-60 panel, with individual compounds exhibiting selectivity for specific cell lines such as non-small cell lung cancer [1]. Without matched comparator data under identical assay conditions, no direct quantitative differentiation claim can be made for CAS 1030089-58-7 relative to its closest analogs (e.g., 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 1031977-12-4; 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 1017401-37-4).

Anticancer screening NCI-60 panel Growth inhibition Triazole-4-carboxylic acid

Structural Differentiation: Regioisomeric and Substituent Position Analysis Versus Closest Analogs

CAS 1030089-58-7 features a 4-chlorophenyl substituent at the N1 position and a pyridin-3-yl group at the C5 position of the 1,2,3-triazole-4-carboxylic acid core. Three closest commercially available analogs differ in key structural features: (1) 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1031977-12-4) relocates the chlorine from the para to the ortho position; (2) 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017401-37-4) shifts the pyridine nitrogen from the 3-position to the 4-position; (3) 1-[(4-chlorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid inserts a methylene spacer at N1. The p-chloro substitution in CAS 1030089-58-7 provides a distinct electron-withdrawing effect and steric profile compared to the o-chloro isomer, while the pyridin-3-yl (versus pyridin-4-yl) orientation alters hydrogen-bonding capacity and metal-coordination geometry . Quantitative biological or physicochemical data directly comparing these analogs were not identified in the public domain.

Structure-activity relationship Regioisomerism Substituent effects Triazole scaffold

Synthetic Accessibility and Building Block Utility: Class-Level Context for Fragment-Based Drug Discovery

The 1,2,3-triazole-4-carboxylic acid motif is a validated fragment in anticancer drug discovery, serving as a carboxylic acid handle for amide coupling to generate diverse carboxamide libraries. Pokhodylo and Matiychuk (2021) demonstrated that 1,2,3-triazole-4-carboxylic acids with various aryl substitutions can be converted to carboxamides and screened in the NCI-60 panel, identifying active fragments for further optimization [1]. The free carboxylic acid group at the C4 position of CAS 1030089-58-7 enables direct conjugation to amines via standard coupling reagents without requiring ester hydrolysis steps, a practical advantage over the corresponding ethyl or methyl esters. However, no synthetic yield, purity, or reaction efficiency data specific to CAS 1030089-58-7 were identified in the public literature for direct comparison with its ester precursors or positional analogs.

Fragment-based drug discovery Click chemistry Carboxylic acid building block Amide coupling

Recommended Application Scenarios for 1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1030089-58-7) Based on Available Evidence


Fragment-Based Anticancer Library Synthesis via Direct Amide Coupling

The compound's free C4-carboxylic acid functionality makes it directly suitable for amide bond formation with diverse amine-containing fragments, enabling rapid generation of 1,2,3-triazole-4-carboxamide libraries for anticancer screening. This is consistent with the fragment-based drug discovery strategy validated in the 1,2,3-triazole-4-carboxylic acid class, where the carboxylic acid serves as the key precursor to biologically active carboxamides evaluated in the NCI-60 panel [1].

Structure-Activity Relationship (SAR) Studies on Triazole Substitution Patterns

CAS 1030089-58-7 occupies a distinct position in the chemical space of triazole-4-carboxylic acids by virtue of its 4-chlorophenyl (N1) and pyridin-3-yl (C5) substitution pattern. It can serve as a defined structural probe in SAR campaigns alongside its ortho-chloro (CAS 1031977-12-4) and pyridin-4-yl (CAS 1017401-37-4) analogs to systematically map the influence of halogen position and pyridine nitrogen orientation on biological activity and physicochemical properties [1].

Synthetic Methodology Development for 1,5-Disubstituted Triazoles

The compound represents a representative example of a 1,5-disubstituted 1,2,3-triazole-4-carboxylic acid bearing a heteroaryl substituent. It can be employed as a model substrate for developing and benchmarking new synthetic methods targeting this substitution pattern, such as regioselective cycloaddition or cyclocondensation strategies involving aryl azides and β-ketoesters containing pyridine rings [2].

Physicochemical Profiling of Heteroaryl-Substituted Triazole Carboxylic Acids

Given the known environment-dependent optical properties and ionization behavior of structurally related 2-aryl-1,2,3-triazole-4-carboxylic acids [3], CAS 1030089-58-7 may be investigated for its pH-dependent fluorescence, solubility, and logD profile. Such data would support its evaluation as a potential sensor component or in pre-formulation studies.

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